molecular formula C13H15BrClNO B1361909 Cyclohexyl 5-bromo-2-chlorobenzamide CAS No. 701260-15-3

Cyclohexyl 5-bromo-2-chlorobenzamide

Cat. No.: B1361909
CAS No.: 701260-15-3
M. Wt: 316.62 g/mol
InChI Key: UZVJVHGWRPJYPW-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

The safety data sheet for Cyclohexyl 5-bromo-2-chlorobenzamide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Preparation Methods

. it is likely synthesized through a series of reactions involving the introduction of bromine and chlorine atoms to the benzene ring, followed by the attachment of the cyclohexane ring and the formation of the amide group. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cyclohexyl 5-bromo-2-chlorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

    Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amide group (C=O-NH) can be oxidized to form a carboxylic acid (C=O-OH) using oxidizing agents like potassium permanganate (KMnO4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

There is no scientific research readily available on the mechanism of action of Cyclohexyl 5-bromo-2-chlorobenzamide. This suggests that its biological properties and interactions with other compounds are unknown at this time.

Comparison with Similar Compounds

Cyclohexyl 5-bromo-2-chlorobenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-bromo-2-chloro-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVJVHGWRPJYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359646
Record name CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701260-15-3
Record name CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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